molecular formula C7H5NO4 B032719 2-Hydroxy-5-nitrobenzaldehyde CAS No. 97-51-8

2-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B032719
CAS No.: 97-51-8
M. Wt: 167.12 g/mol
InChI Key: IHFRMUGEILMHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄, CAS 97-51-8) is an aromatic aldehyde featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 5-position on the benzene ring. Its molecular structure is nearly planar, with a small dihedral angle (4.63°) between the aromatic rings, stabilized by intramolecular O-H···N and N-H···O hydrogen bonds forming an S(6) ring motif . The compound exhibits sensitivity to light and air, requiring storage in dark, dry conditions . Its melting point ranges from 123–127°C, and it is sparingly soluble in water but dissolves in polar organic solvents like DMF .

Key applications include:

  • Coordination chemistry: Acts as a ligand for molybdenum complexes with catalytic and semiconducting properties .
  • Pharmaceuticals: Intermediate in synthesizing pacritinib hydrochloride (a kinase inhibitor) and hydrogels for drug delivery .
  • Material science: Precursor for Schiff bases, dyes, and photochromic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The nitration process typically involves the reaction of salicylaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

Coumarin Synthesis
2-Hydroxy-5-nitrobenzaldehyde is primarily used in the synthetic preparation of coumarin , which is a key compound found in various natural sources such as tonka beans and lavender oil. Coumarin has applications in pharmaceuticals and fragrances owing to its pleasant aroma and biological activities .

Schiff Base Formation
The compound serves as a precursor for the synthesis of Schiff bases , which are important intermediates in organic chemistry. These derivatives are utilized in the development of various pharmaceuticals and agrochemicals due to their diverse biological properties .

Catalytic Applications

Molybdenum Complexes
Recent studies have demonstrated the potential of molybdenum complexes derived from this compound as effective oxidation catalysts. These complexes were synthesized through the condensation of the aldehyde with benzhydrazide, yielding mononuclear and dinuclear complexes that exhibited promising catalytic activity in the epoxidation of cyclooctene and oxidation of linalool . Notably, one complex demonstrated an oxidation efficiency of up to 83%, highlighting its potential for industrial applications.

Complex TypeCatalyst Efficiency (%)Reaction Type
Mononuclear73Epoxidation of cyclooctene
Mononuclear83Oxidation of linalool

Biological Applications

Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in developing therapeutic agents against oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that modifications to the nitro and hydroxy groups can enhance antioxidant efficacy .

Anticancer Properties
In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for further research in cancer therapeutics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various signaling pathways .

Material Science Applications

Semiconductors
The electrical properties of molybdenum complexes derived from this compound have been explored for their potential use as semiconductors. These materials are being investigated for applications in electronic devices due to their favorable conductivity and stability under operational conditions .

Case Studies

  • Synthesis and Characterization of Molybdenum Complexes
    • Researchers synthesized several molybdenum complexes using this compound, characterizing them through techniques such as X-ray diffraction and thermogravimetric analysis (TGA). The study established a correlation between structural features and catalytic efficiency, paving the way for future research into similar coordination compounds .
  • Antioxidant Activity Assessment
    • A series of derivatives were evaluated for their antioxidant capabilities using standard assays (DPPH, ABTS). The results indicated that specific substitutions on the benzaldehyde ring significantly enhanced radical scavenging activity, suggesting potential applications in nutraceuticals and functional foods .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde involves its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile compound in various chemical reactions and interactions. In biological systems, it can interact with enzymes and proteins, potentially affecting their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituents Planarity (Dihedral Angle) Key Interactions Applications
2-Hydroxy-5-nitrobenzaldehyde -OH (C2), -NO₂ (C5) 4.63° Intramolecular O-H···N, N-H···O; π-π stacking Catalysts, semiconductors, drug delivery
2-Methyl-5-nitrobenzaldehyde -CH₃ (C2), -NO₂ (C5) N/A* N/A* Synthetic intermediate
5-Nitrosalicylaldehyde -OH (C2), -NO₂ (C5)† Planar (similar) Intermolecular hydrogen bonds Ligand for metal complexes
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol -CH₃ (C4), -NO₂ (C4) 3.71–3.92 Å π-π slippage C-H···π, π-π stacking Photochromic materials

†5-Nitrosalicylaldehyde is a synonym for this compound.

Key Observations :

  • Planarity : The hydroxyl and nitro groups in this compound enforce near-planarity, enhancing conjugation and stability via intramolecular hydrogen bonds . This contrasts with methyl-substituted analogs (e.g., 2-methyl-5-nitrobenzaldehyde), where steric hindrance may reduce planarity and alter reactivity .
  • Hydrogen Bonding: Intramolecular O-H···N and N-H···O bonds in this compound create rigid S(6) rings, absent in non-hydroxylated analogs. These bonds influence crystal packing and thermal stability .

Functional and Catalytic Properties

Compound Catalytic/Semiconducting Properties Electrical Conductivity (S/cm) Thermal Stability
This compound-Mo Complexes Oxidation catalysis (e.g., cyclohexene epoxidation) 1.82×10⁻⁹ (DC) Stable up to 200°C
Vanadium Complexes with 5-Nitrobenzaldehyde Semiconducting behavior Lower than Mo complexes* N/A
Cu/Ni/Co-Schiff Base Complexes Electrochemical applications Variable Moderate

Key Observations :

  • Molybdenum Complexes : Derivatives of this compound exhibit higher electrical conductivity compared to vanadium analogs, attributed to enhanced electron delocalization from the hydroxyl-nitro motif .
  • Catalytic Activity : The hydroxyl group facilitates ligand-metal coordination, enabling efficient catalysis in oxidation reactions . Methyl or halogen-substituted analogs may show reduced activity due to weaker metal binding.

Hydrogen Bonding and Crystal Engineering

Compound Hydrogen Bond Motifs π-π Interactions (Å) Crystal Packing
This compound O-H···N (2.60 Å), N-H···O (2.08 Å) 3.71 (slippage 1.45 Å) Layers linked via N-H···O chains
This compound Phenylhydrazone N-H···O (2.12 Å), C-H···O (2.48 Å) 3.92 (slippage 1.33 Å) 3D framework stabilized by H-bonds
Schiff Base with 3-Fluoroaniline C-H···O (2.55 Å) Offset π-π stacking Supramolecular chains

Key Observations :

  • Hydrogen Bond Strength : The hydroxyl group in this compound forms stronger hydrogen bonds (O-H···N) compared to C-H···O interactions in its phenylhydrazone derivative .
  • π-π Stacking : Nitro and hydroxyl groups reduce π-π slippage (3.71 Å in this compound vs. 3.92 Å in phenylhydrazone), enhancing crystal density .

Biological Activity

2-Hydroxy-5-nitrobenzaldehyde (CAS No. 97-51-8) is an organic compound with notable biological activity, primarily attributed to its structural characteristics, including the presence of both hydroxyl and nitro groups. This compound has been the subject of various studies focusing on its antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₅N₁O₄
Molecular Weight167.12 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water)0.55

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, indicating a potential role in developing new antibacterial agents. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .

Case Study:
In a comparative study, derivatives of this compound were synthesized and tested for their antibacterial efficacy. The results showed that compounds with nitro groups displayed enhanced activity compared to their non-nitro counterparts, emphasizing the importance of this functional group in antimicrobial action .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown promising results against various fungal strains, including Candida albicans. The compound's ability to inhibit fungal growth suggests it may serve as a lead compound for antifungal drug development .

Research Findings:
A study reported that the compound inhibited fungal cell wall synthesis, leading to cell lysis and death. This mode of action is crucial for developing effective antifungal therapies .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential as an anticancer agent.

Mechanism of Action:
The compound appears to activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism has been linked to reduced viability in several cancer types, including breast and colon cancer cells .

Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntibacterialHighEffective against E. coli and S. aureus
AntifungalModerate to HighInhibits C. albicans growth
AnticancerPromisingInduces apoptosis in various cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-Hydroxy-5-nitrobenzaldehyde derivatives in academic settings?

  • Methodology : Use nucleophilic substitution reactions with reagents like 1-(2-chloroethyl)pyrrolidine hydrochloride under reflux conditions (yield ~13%). Purification involves filtration and washing with solvents like ethanol. Monitor reaction progress via TLC and confirm purity via NMR or HPLC .
  • Key Parameters : Temperature control (reflux vs. ambient), solvent selection (e.g., benzene, dichloromethane), and stoichiometric ratios to minimize side products .

Q. How can X-ray crystallography be employed to determine the molecular conformation and hydrogen-bonding networks of this compound derivatives?

  • Experimental Design : Collect low-temperature (100 K) diffraction data using a Bruker SMART APEXII CCD diffractometer. Refine structures via SHELXL, applying constraints for H-atom positions and anisotropic displacement parameters. Analyze hydrogen bonds (e.g., N–H···O, O–H···N) using software like ORTEP-3 for visualization .
  • Data Interpretation : Calculate dihedral angles (e.g., 4.63° between aromatic rings) and assess intramolecular S(6) ring motifs. Validate refinement quality via R-factor (<0.051) and data-to-parameter ratio (>22:1) .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

  • Methodology : Combine FT-IR, FT-Raman, UV-vis, and NMR to identify functional groups (e.g., nitro, aldehyde). Assign peaks using hybrid correlation methods to resolve overlapping signals. For example, FT-IR bands at ~1680 cm⁻¹ confirm C=O stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound derivatives?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with experimental bond lengths (e.g., C–C = 0.002 Å deviation). Adjust basis sets or consider solvent effects in simulations to align with observed torsion angles (e.g., 16.21° nitro group rotation) .
  • Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding contributions) .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystal structures of this compound complexes?

  • Refinement Protocol : Apply SHELXL’s TWIN/BASF commands for twinned data. Use high redundancy (>4) during data collection to improve signal-to-noise. For weak reflections (I < 2σ(I)), apply isotropic displacement models and validate via residual density maps (Δρmax < 0.47 eÅ⁻³) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly and material properties of this compound derivatives?

  • Graph Set Analysis : Classify H-bonds using Etter’s notation (e.g., S(6) motifs stabilize planar conformations). Correlate chain propagation along [101] directions with thermal stability via DSC. Compare with non-covalent interaction (NCI) plots to predict solubility .

Q. What mechanistic insights can be gained from studying condensation reactions involving this compound and arylhydrazines?

  • Kinetic Studies : Monitor reaction progress under acidic conditions (e.g., H₂SO₄) via in situ UV-vis. Isolate intermediates (e.g., hydrazones) and characterize stereoisomers (E/Z) via NOESY NMR. Assess regioselectivity using Hammett plots .

Properties

IUPAC Name

2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMUGEILMHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059154
Record name Benzaldehyde, 2-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-51-8
Record name 5-Nitrosalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrosalicylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-nitrobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-hydroxy-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITROSALICYLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6GGT3K66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.